molecular formula C7H2BrClF2O2 B14762310 5-Bromo-4-chloro-2,3-difluorobenzoic acid

5-Bromo-4-chloro-2,3-difluorobenzoic acid

Cat. No.: B14762310
M. Wt: 271.44 g/mol
InChI Key: QZYLDXUOQMAHDA-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2,3-difluorobenzoic acid is a synthetic organic compound with the molecular formula C7H2BrClF2O2 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2,3-difluorobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a difluorobenzoic acid precursor. The process may include:

    Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Introduction of a chlorine atom using chlorine gas or thionyl chloride.

    Fluorination: Introduction of fluorine atoms using fluorinating agents such as hydrogen fluoride or fluorine gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Reaction Vessel: Use of stainless steel reactors to withstand corrosive reagents.

    Temperature Control: Maintaining optimal temperatures to facilitate the halogenation reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2,3-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substituted Benzoic Acids: Formation of various substituted benzoic acids depending on the reagents used.

    Coupled Products: Formation of biaryl compounds through coupling reactions.

Scientific Research Applications

5-Bromo-4-chloro-2,3-difluorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential in drug discovery and development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2,3-difluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor modulation in pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-2-fluorobenzoic acid: Similar structure but with one less fluorine atom.

    4-Bromo-2,5-difluorobenzoic acid: Different substitution pattern on the benzene ring.

    2-Chloro-4,5-difluorobenzoic acid: Lacks the bromine atom but has similar fluorine and chlorine substitutions.

Uniqueness

5-Bromo-4-chloro-2,3-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of multiple halogen atoms enhances its ability to participate in diverse chemical reactions and interact with various molecular targets.

Properties

Molecular Formula

C7H2BrClF2O2

Molecular Weight

271.44 g/mol

IUPAC Name

5-bromo-4-chloro-2,3-difluorobenzoic acid

InChI

InChI=1S/C7H2BrClF2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,(H,12,13)

InChI Key

QZYLDXUOQMAHDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)F)C(=O)O

Origin of Product

United States

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